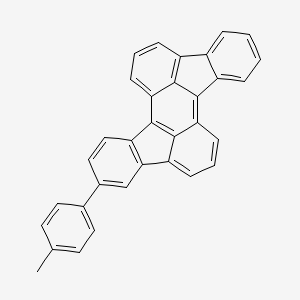
5-(4-Methylphenyl)rubicene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylphenyl)rubicene is a derivative of rubicene, a polycyclic aromatic hydrocarbon consisting of fused benzene and cyclopentane rings.
Preparation Methods
The synthesis of 5-(4-Methylphenyl)rubicene typically involves a two-step procedure. The first step is a Suzuki cross-coupling reaction, followed by a Scholl reaction . The Suzuki reaction involves the coupling of 9,10-diphenylanthracene with a boronic acid derivative in the presence of a palladium catalyst. The Scholl reaction then cyclizes the intermediate product to form the rubicene core . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
5-(4-Methylphenyl)rubicene undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives .
Scientific Research Applications
5-(4-Methylphenyl)rubicene has several scientific research applications. In chemistry, it is used as a building block for the synthesis of larger polycyclic aromatic hydrocarbons and nanographenes . In biology and medicine, its photophysical properties make it a candidate for use in imaging and photodynamic therapy . In industry, it is explored for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs) due to its excellent electronic characteristics .
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)rubicene involves its interaction with molecular targets through its planar π-conjugated system . This allows for efficient charge transport and electronic coupling, making it suitable for use in electronic devices. The pathways involved include the formation of charge-transfer complexes and the facilitation of singlet fission, a process where a singlet exciton splits into two triplet excitons .
Comparison with Similar Compounds
5-(4-Methylphenyl)rubicene can be compared with other rubicene derivatives such as 5,12-di-cyano rubicene and 5,12-di-tert-butyl-rubicene . These compounds share similar structural features but differ in their electronic properties and reactivity. For instance, the presence of cyano groups in 5,12-di-cyano rubicene enhances its electron-withdrawing ability, while tert-butyl groups in 5,12-di-tert-butyl-rubicene increase its steric hindrance . These differences highlight the uniqueness of this compound in terms of its balance between electronic properties and steric effects.
Properties
CAS No. |
922184-96-1 |
|---|---|
Molecular Formula |
C33H20 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)rubicene |
InChI |
InChI=1S/C33H20/c1-19-12-14-20(15-13-19)21-16-17-26-29(18-21)25-9-5-11-27-30-23-7-3-2-6-22(23)24-8-4-10-28(31(24)30)33(26)32(25)27/h2-18H,1H3 |
InChI Key |
OMOOQQRZOJDGKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C5C3=CC=CC5=C6C7=CC=CC=C7C8=C6C4=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















